N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13(22)21-16-7-9-17(10-8-16)26(23,24)20-12-18(2,25-3)14-5-4-6-15(19)11-14/h4-11,20H,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAOOPVXSOYFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylmethanol with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonate. This intermediate is then reacted with 4-aminophenylacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
The compound N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Structural Representation
The structure of the compound includes a sulfonamide moiety, which is known for its biological activity. The presence of the chlorophenyl and methoxypropyl groups contributes to its pharmacological properties.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that this compound exhibits potential as an anticancer agent. It is believed to inhibit specific tyrosine kinases involved in cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
Research has shown that sulfonamide derivatives possess antimicrobial properties. This compound may inhibit bacterial growth by interfering with folate synthesis pathways.
- Data Table : Comparative antimicrobial efficacy of various sulfonamide compounds, including this compound, against common pathogens.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-{...}) | P. aeruginosa | 8 µg/mL |
Neurological Research
The compound's structural features suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide-Acetamide-Sulfamoyl Derivatives ()
Compounds 8–13 from share the acetamide-sulfamoyl-phenyl backbone but differ in substituents on the sulfamoyl nitrogen:
Key Findings :
- Substituents on the sulfamoyl group critically impact melting points and bioactivity. Polar groups (e.g., carbamimidoyl in 11) reduce melting points, while aromatic substituents (e.g., pyrimidinyl in 8) increase thermal stability .
- The target’s methoxypropyl chain may improve solubility compared to dichlorophenyl analogs but reduce steric hindrance relative to bulkier substituents like isoxazolyl.
Sulfonamide-Acetamide Derivatives ( and )
Enamine Ltd Compound ()
- Structure: N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide.
- Molecular Weight : 473.60 g/mol.
- Key Differences: Cyanopropenamide backbone vs. the target’s methoxypropyl-sulfamoyl chain.
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()
Comparison Table :
G Protein-Coupled Receptor Ligands ()
Compounds like CL316243 and L748337 share functional groups with the target:
- CL316243 : Disodium benzodioxole derivative with a 3-chlorophenyl group. Differences include a carboxylate backbone vs. the target’s acetamide-sulfamoyl core .
- L748337: Contains acetamide and sulfonamide groups but integrates a phenoxypropylamino chain. The target’s methoxypropyl group may mimic this chain’s flexibility .
Implications :
- Structural rigidity in L748337’s sulfonamide contrasts with the target’s more flexible methoxypropyl chain.
Biological Activity
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound consists of a sulfamoyl group attached to a phenyl ring, with a 3-chlorophenyl and methoxypropyl substituent. Its molecular formula is C18H20ClN3O3S, which influences its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study synthesized various sulfamoyl phenyl acetamide derivatives and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the micromolar range, indicating potent anticancer activity .
Anticonvulsant Activity
In the context of anticonvulsant screening, compounds similar to this compound have shown promising results. For example, related compounds were tested using the maximal electroshock (MES) method, revealing significant protective effects against seizures at specific dosages (100 mg/kg) . These findings suggest that the compound may interact with neuronal voltage-sensitive sodium channels, contributing to its anticonvulsant properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Studies reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other strains . This indicates potential for therapeutic applications in treating bacterial infections.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathology. For instance, docking studies have revealed interactions with amino acid residues in target proteins, suggesting a mechanism by which the compound exerts its effects .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of sulfamoyl phenyl acetamide derivatives highlighted their potential as novel therapeutic agents. The study utilized in vitro assays to evaluate cytotoxicity across several cancer cell lines, demonstrating that specific modifications to the compound's structure significantly enhanced its potency.
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant properties of related compounds using the MES test. The research indicated that certain derivatives provided substantial protection against seizures, emphasizing the importance of structural features in determining efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
